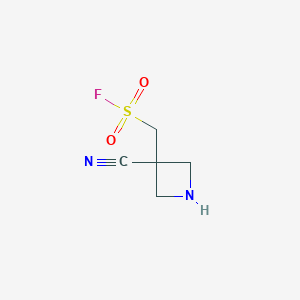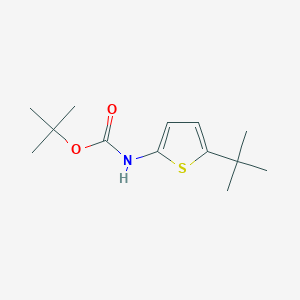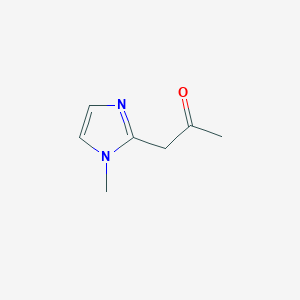
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is a chemical compound with the IUPAC name (3-cyanoazetidin-3-yl)methanesulfonyl fluoride . It has a molecular weight of 178.19 .
Molecular Structure Analysis
The InChI code for “(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is 1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride” is a powder . Its melting point is between 151-153 degrees Celsius .Aplicaciones Científicas De Investigación
Enzyme Inhibition and Mechanistic Insights
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride has been studied in the context of enzyme inhibition, specifically targeting acetylcholinesterase (AChE). Methanesulfonyl fluoride, a related compound, is known to inhibit AChE by forming a methanesulfonyl enzyme derivative, which suggests a potential pathway for (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride's action. The inhibition process involves the sulfonylation of a group near the enzyme's anionic site, which might be the same group acetylated during the enzyme's normal activity. This action indicates the compound's potential utility in studying enzyme mechanisms and possibly in developing therapeutic agents targeting AChE-related pathologies (Kitz & Wilson, 1963).
Impact on Chemical Reactions
The compound's interaction with fluoride ions highlights its potential influence on chemical reactions involving methanesulfonates and AChE. Fluoride ions have been shown to inhibit the sulfonylation step in such reactions without affecting the desulfonylation process. This unique interaction could be crucial for developing new synthetic methodologies or for mechanistic studies in biochemistry and pharmacology (Greenspan & Wilson, 1970).
Synthetic Applications
The compound's structure and reactivity make it an interesting candidate for synthetic chemistry applications, such as in the electrophilic addition to unsaturated substrates. Methanesulfenyl fluoride, a structurally similar compound, has been used for the synthesis of β-fluoroalkyl-methylthioethers, demonstrating the potential utility of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride in facilitating novel synthetic routes or in the functionalization of organic molecules (Haufe et al., 1988).
Radiochemistry Applications
Azetidinium methanesulfonates, which could be structurally related to (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride, have been utilized in the radiosynthesis of [18F]fluoropropyl amines. This application underscores the potential of (3-Cyanoazetidin-3-yl)methanesulfonyl fluoride in radiochemistry, particularly in the synthesis of radio-labeled compounds for medical imaging or drug development (Kiesewetter & Eckelman, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
(3-cyanoazetidin-3-yl)methanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O2S/c6-11(9,10)4-5(1-7)2-8-3-5/h8H,2-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJOJVXCGACDWHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CS(=O)(=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Cyanoazetidin-3-yl)methanesulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-propylacetamide](/img/structure/B2534722.png)
![N-Methyl-N-[2-oxo-2-[2-(1-propan-2-yltriazol-4-yl)propan-2-ylamino]ethyl]prop-2-enamide](/img/structure/B2534723.png)

![5-chloro-N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2534726.png)
![1-[(4-Phenyltriazol-1-yl)methyl]benzotriazole](/img/structure/B2534729.png)
![N-[(3-Methylthiophen-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2534731.png)
![Methyl (E)-3-(3-(N-((4'-(dimethylamino)-[1,1'-biphenyl]-4-yl)methyl)-6-(methylamino)-2-naphthamido)phenyl)acrylate](/img/structure/B2534732.png)
![Dimethyl 2-[[5-(3-nitrophenyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2534733.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2534736.png)

![N-[1-(1H-1,2,4-Triazol-5-yl)cyclobutyl]prop-2-enamide](/img/structure/B2534740.png)

